2-((4-Amino-2-chlorophenyl)azo)-1,3-dimethyl-1H-imidazolium methylsulphate
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Overview
Description
2-((4-Amino-2-chlorophenyl)azo)-1,3-dimethyl-1H-imidazolium methylsulphate is a complex organic compound that features both azo and imidazolium functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-2-chlorophenyl)azo)-1,3-dimethyl-1H-imidazolium methylsulphate typically involves the diazotization of 4-amino-2-chloroaniline followed by coupling with 1,3-dimethylimidazole. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((4-Amino-2-chlorophenyl)azo)-1,3-dimethyl-1H-imidazolium methylsulphate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazolium ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium dithionite for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction typically produces amines .
Scientific Research Applications
2-((4-Amino-2-chlorophenyl)azo)-1,3-dimethyl-1H-imidazolium methylsulphate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Its potential as an antimicrobial and anticancer agent is being explored, with studies indicating promising activity against certain cancer cell lines
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-((4-Amino-2-chlorophenyl)azo)-1,3-dimethyl-1H-imidazolium methylsulphate involves its interaction with cellular components. The azo group can undergo reduction within cells, leading to the formation of reactive intermediates that can bind to DNA and proteins, thereby disrupting cellular functions. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chlorophenylazo derivatives: These compounds share similar structural features and exhibit comparable biological activities.
1,3-Dimethylimidazolium salts: These salts have similar chemical properties and are used in various industrial applications.
Uniqueness
What sets 2-((4-Amino-2-chlorophenyl)azo)-1,3-dimethyl-1H-imidazolium methylsulphate apart is its unique combination of azo and imidazolium groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
83969-19-1 |
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Molecular Formula |
C12H16ClN5O4S |
Molecular Weight |
361.81 g/mol |
IUPAC Name |
3-chloro-4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]aniline;methyl sulfate |
InChI |
InChI=1S/C11H12ClN5.CH4O4S/c1-16-5-6-17(2)11(16)15-14-10-4-3-8(13)7-9(10)12;1-5-6(2,3)4/h3-7,13H,1-2H3;1H3,(H,2,3,4) |
InChI Key |
IXZDXQFOMWVBGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C[N+](=C1N=NC2=C(C=C(C=C2)N)Cl)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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